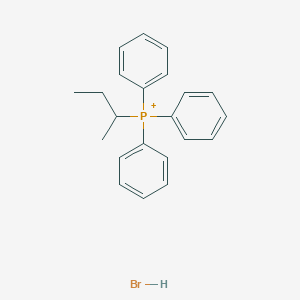
Butan-2-yl(triphenyl)phosphanium;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a white crystalline powder that is hygroscopic, meaning it readily absorbs moisture from the air . This compound is used in various chemical reactions and has applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl(triphenyl)phosphanium;hydrobromide typically involves the reaction of triphenylphosphine with butyl bromide. The reaction is carried out in an organic solvent such as toluene or dichloromethane under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often produced in batch reactors, and the purification process may involve multiple recrystallization steps to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl(triphenyl)phosphanium;hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although specific examples are less common.
Complex Formation: It can form complexes with transition metals, which are useful in catalysis and organic synthesis.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as hydroxide ions, alkoxides, and amines.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted phosphonium salts .
Scientific Research Applications
Butan-2-yl(triphenyl)phosphanium;hydrobromide has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalytic process.
Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism by which Butan-2-yl(triphenyl)phosphanium;hydrobromide exerts its effects involves the interaction of the phosphonium ion with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also form stable complexes with transition metals, which can facilitate catalytic processes and enhance reaction rates .
Comparison with Similar Compounds
Similar Compounds
(2-Butyl)triphenylphosphonium chloride: Similar in structure but with a chloride ion instead of bromide.
(2-Butyl)triphenylphosphonium iodide: Similar in structure but with an iodide ion instead of bromide.
(2-Butyl)triphenylphosphonium fluoride: Similar in structure but with a fluoride ion instead of bromide.
Uniqueness
Butan-2-yl(triphenyl)phosphanium;hydrobromide is unique due to its specific reactivity and stability. The bromide ion provides a balance between reactivity and stability, making it suitable for a wide range of chemical reactions. Additionally, its ability to form stable complexes with transition metals makes it valuable in catalysis and material science .
Properties
Molecular Formula |
C22H25BrP+ |
|---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
butan-2-yl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C22H24P.BrH/c1-3-19(2)23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-19H,3H2,1-2H3;1H/q+1; |
InChI Key |
HKWAYXKPYJOYEL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



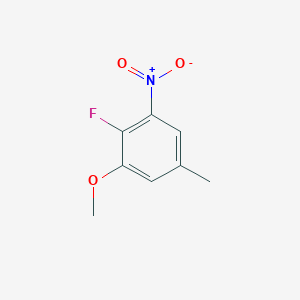
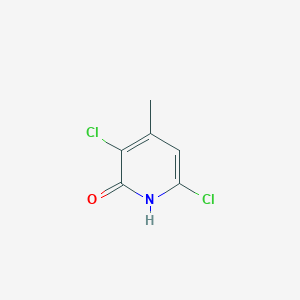
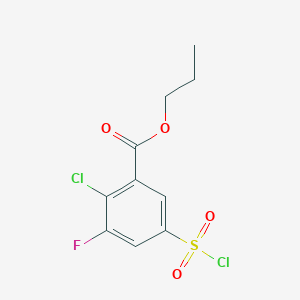
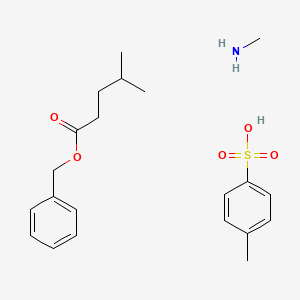
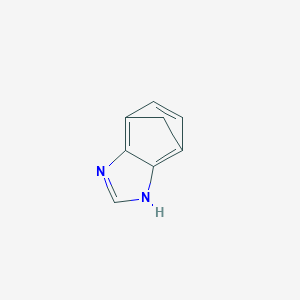
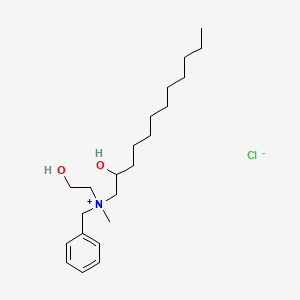
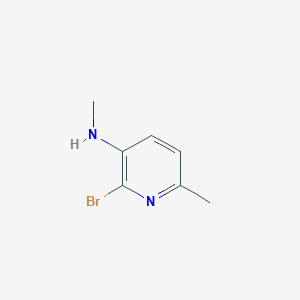
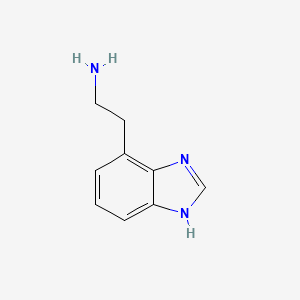
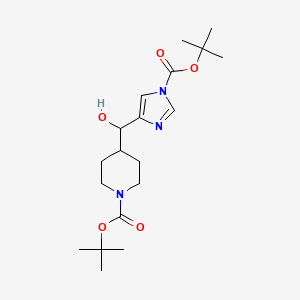
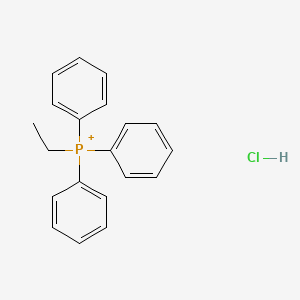
![4-[4-[[(2R)-2-(3,5-dimethylphenyl)pyrrolidin-1-yl]methyl]phenoxy]-3-fluorobenzamide](/img/structure/B12817409.png)
![3-(1H-Benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B12817433.png)
![1,1',1'',1''',1'''',1'''''-(([1,1'-Biphenyl]-2,2',6-triyltris(oxy))tris(phosphanetriyl))hexakis(1H-pyrrole)](/img/structure/B12817444.png)
